molecular formula C9H16O2 B14745310 4-Methyloctane-3,5-dione CAS No. 6303-77-1

4-Methyloctane-3,5-dione

Cat. No.: B14745310
CAS No.: 6303-77-1
M. Wt: 156.22 g/mol
InChI Key: HMBXOWNFBWSCAN-UHFFFAOYSA-N
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Description

4-Methyloctane-3,5-dione is an organic compound with the molecular formula C9H16O2 It is a diketone, meaning it contains two ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyloctane-3,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation, followed by hydrolysis and decarboxylation to yield the desired diketone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sodium or potassium hydroxide can be used to facilitate the reaction, and the process may be carried out under controlled temperature and pressure conditions to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Methyloctane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone into corresponding alcohols.

    Substitution: The diketone can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted diketones or other functionalized compounds.

Scientific Research Applications

4-Methyloctane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments.

    Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyloctane-3,5-dione involves its interaction with various molecular targets and pathways. As a diketone, it can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can influence enzyme activity, protein function, and cellular processes. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

  • 2,4-Pentanedione (Acetylacetone)
  • 1,3-Cyclohexanedione
  • 2,5-Hexanedione

Properties

CAS No.

6303-77-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-methyloctane-3,5-dione

InChI

InChI=1S/C9H16O2/c1-4-6-9(11)7(3)8(10)5-2/h7H,4-6H2,1-3H3

InChI Key

HMBXOWNFBWSCAN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C)C(=O)CC

Origin of Product

United States

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